N-(6-Phenylhexanoyl)glycine
Overview
Description
N-(6-Phenylhexanoyl)glycine is a synthetic compound belonging to the family of N-acyl glycines It is characterized by the presence of a phenyl group attached to a hexanoyl chain, which is further linked to glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Phenylhexanoyl)glycine involves several steps:
Preparation of Phenylhexanoyl Chloride: This is achieved using thionyl chloride.
Acylation of Glycine: The resulting phenylhexanoyl chloride is reacted with glycine under alkaline conditions at 0°C to form this compound.
Purification: The product is purified using standard techniques such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-Phenylhexanoyl)glycine can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized under specific conditions.
Reduction: The carbonyl group in the hexanoyl chain can be reduced to an alcohol.
Substitution: The glycine moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic reagents.
Major Products
Oxidation: Oxidized derivatives of the phenyl group.
Reduction: Alcohol derivatives of the hexanoyl chain.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Mechanism of Action
The exact mechanism of action of N-(6-Phenylhexanoyl)glycine is not fully understood. it is believed to act through the activation of G protein-coupled receptors, particularly GPR18. This receptor is involved in the regulation of inflammation, pain, and neurological function.
Comparison with Similar Compounds
Similar Compounds
N-(6-Phenylhexanoyl)glycyl-L-tryptophan amide: A related compound with anxiolytic properties.
N-Acyl Glycines: A broader family of compounds with similar structural features.
Uniqueness
N-(6-Phenylhexanoyl)glycine is unique due to its specific structural configuration, which imparts distinct biological activities compared to other N-acyl glycines. Its potential to modulate G protein-coupled receptors sets it apart from other similar compounds.
Properties
IUPAC Name |
2-(6-phenylhexanoylamino)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13(15-11-14(17)18)10-6-2-5-9-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKKSNHRJBCIMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC(=O)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659588 | |
Record name | N-(6-Phenylhexanoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741694-69-9 | |
Record name | N-(6-Phenylhexanoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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